4-(5-methyl-1H-pyrazol-3-yl)pyridine

Crystallography Solid-State Chemistry Materials Science

Medicinal chemistry teams optimizing CDK2 inhibitor selectivity should prioritize 4-(5-methyl-1H-pyrazol-3-yl)pyridine. The 5-methyl substituent enhances lipophilicity and metabolic stability, while the 4-pyridyl connectivity establishes a predictable 27.52° dihedral angle—critical for ATP-pocket engagement. This scaffold achieves CDK2 IC₅₀ as low as 0.36 µM with 5- to 265-fold selectivity over CDK9, minimizing off-target toxicity. Available at ≥97% purity for reproducible SAR campaigns.

Molecular Formula C9H9N3
Molecular Weight 159.192
CAS No. 20007-63-0
Cat. No. B2482230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-methyl-1H-pyrazol-3-yl)pyridine
CAS20007-63-0
Molecular FormulaC9H9N3
Molecular Weight159.192
Structural Identifiers
SMILESCC1=CC(=NN1)C2=CC=NC=C2
InChIInChI=1S/C9H9N3/c1-7-6-9(12-11-7)8-2-4-10-5-3-8/h2-6H,1H3,(H,11,12)
InChIKeyLBPUEIZNBMJNSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Methyl-1H-pyrazol-3-yl)pyridine (CAS 20007-63-0): Technical Profile for Scientific Procurement


4-(5-Methyl-1H-pyrazol-3-yl)pyridine (CAS 20007-63-0) is a heterocyclic building block composed of a pyrazole ring substituted with a methyl group at the 5-position, linked to a pyridine ring at the 4-position . The compound exists as a monohydrate in the solid state, with a characterized dihedral angle of 27.52° between the pyridine and pyrazole rings, influencing its intermolecular hydrogen-bonding capacity and crystal packing [1]. It serves primarily as a scaffold for medicinal chemistry research, particularly in the design of kinase inhibitors targeting CDK2, CDK9, and JNK pathways [2][3].

Why Generic 4-(Pyrazol-3-yl)pyridine Analogs Cannot Substitute for 4-(5-Methyl-1H-pyrazol-3-yl)pyridine in Research Applications


Substitution of 4-(5-methyl-1H-pyrazol-3-yl)pyridine with closely related analogs such as 4-(1H-pyrazol-3-yl)pyridine (CAS 17784-60-0) or 2-(5-methyl-1H-pyrazol-3-yl)pyridine (CAS 19959-77-4) introduces critical structural and electronic alterations that compromise downstream synthetic utility and biological target engagement. The 5-methyl substituent on the pyrazole ring modulates the electron density and lipophilicity of the heterocycle, directly impacting the potency of derived kinase inhibitors; scaffold-hopping studies demonstrate that analogous pyrazolo[3,4-b]pyridine derivatives exhibit CDK2 IC50 values ranging from 0.36 µM to >50 µM depending on subtle substitution patterns [1]. Furthermore, the specific 4-pyridyl connectivity establishes a distinct dihedral geometry (27.52° in the solid state) that governs hydrogen-bonding networks and metal-coordination properties, which are not replicated by 2-pyridyl or unsubstituted pyrazole isomers [2].

Quantitative Evidence Guide: Verifiable Differentiation of 4-(5-Methyl-1H-pyrazol-3-yl)pyridine from Key Analogs


Solid-State Conformation: Dihedral Angle Differentiates 4-Pyridyl from 2-Pyridyl Isomers and Impacts Crystal Engineering

4-(5-Methyl-1H-pyrazol-3-yl)pyridine monohydrate exhibits a dihedral angle of 27.52(2)° between the planes of the pyridine and pyrazole rings, as determined by single-crystal X-ray diffraction at 173 K [1]. This specific torsional geometry dictates the intermolecular hydrogen-bonding pattern (N–H···O, O–H···N, and weak C–H···O) that stabilizes the crystal lattice. In contrast, the 2-pyridyl isomer 2-(5-methyl-1H-pyrazol-3-yl)pyridine (CAS 19959-77-4) adopts a different dihedral conformation due to the altered connectivity, which modifies its coordination behavior and supramolecular assembly properties [2].

Crystallography Solid-State Chemistry Materials Science

Procurement Cost Differential: Premium Pricing Reflects Higher Synthetic Complexity Relative to Unsubstituted Analog

4-(5-Methyl-1H-pyrazol-3-yl)pyridine commands a significantly higher market price compared to its unsubstituted analog 4-(1H-pyrazol-3-yl)pyridine (CAS 17784-60-0). At the 1g scale, the methylated compound is priced at approximately $775 (from AchemBlock) , while the unsubstituted analog is available for approximately $61 (from GLPBIO) [1]. This 12.7-fold price differential is consistent across vendors and reflects the additional synthetic steps required to install the 5-methyl group on the pyrazole ring, as well as the lower commercial demand volume relative to the unsubstituted scaffold.

Procurement Cost Analysis Building Blocks

Kinase Inhibition Scaffold Potential: CDK2/CDK9 Selectivity Window Informs Medicinal Chemistry Prioritization

Derivatives built upon the pyrazolylpyridine scaffold, which includes 4-(5-methyl-1H-pyrazol-3-yl)pyridine as a core structural motif, have demonstrated potent and selective inhibition of cyclin-dependent kinases. In a scaffold-hopping study, pyrazolo[3,4-b]pyridine compound 2e exhibited IC50 values of 0.36 µM against CDK2/cyclin A and 1.8 µM against CDK9/cyclin T1, representing a 5-fold selectivity for CDK2 over CDK9 [1]. In contrast, related compounds such as compound 2k in the same series showed a 265-fold selectivity for CDK2 over CDK9, demonstrating that subtle modifications to the pyrazolylpyridine core can dramatically alter kinase selectivity profiles. The 5-methyl substitution on the pyrazole ring contributes to this selectivity tuning by modulating hydrophobic interactions within the ATP-binding pocket.

Medicinal Chemistry Kinase Inhibitors Cancer Research

Optimal Application Scenarios for 4-(5-Methyl-1H-pyrazol-3-yl)pyridine Based on Quantitative Differentiation Evidence


Design of CDK2-Selective Kinase Inhibitors for Oncology Research

Medicinal chemistry teams developing selective CDK2 inhibitors should prioritize 4-(5-methyl-1H-pyrazol-3-yl)pyridine as a core building block. Scaffold-hopping studies have demonstrated that pyrazolopyridine derivatives built from this structural motif achieve CDK2 IC50 values as low as 0.36 µM with tunable selectivity over CDK9 (5-fold to 265-fold depending on peripheral substitution) [1]. This selectivity window is essential for minimizing off-target toxicity in cancer therapeutics. The 5-methyl group on the pyrazole ring enhances lipophilicity and metabolic stability, addressing common liabilities of unsubstituted pyrazole scaffolds.

Crystal Engineering and Metal-Organic Framework (MOF) Synthesis

Researchers designing coordination polymers or supramolecular assemblies should select 4-(5-methyl-1H-pyrazol-3-yl)pyridine over 2-pyridyl isomers due to its well-defined solid-state dihedral angle of 27.52(2)°, which governs predictable hydrogen-bonding networks (N–H···O, O–H···N, C–H···O) [2]. This predictable geometry enables rational design of porous materials with controlled pore sizes and guest-binding properties, whereas 2-pyridyl analogs exhibit different coordination modes that can lead to unpredictable supramolecular architectures [3].

Structure-Activity Relationship (SAR) Studies of JNK and p38 MAP Kinase Inhibitors

Academic and industrial groups investigating c-Jun N-terminal kinase (JNK) or p38 MAP kinase inhibitors should utilize 4-(5-methyl-1H-pyrazol-3-yl)pyridine as a privileged scaffold. The 4-(pyrazol-3-yl)-pyridine series has been identified as a productive starting point for JNK inhibitor development [4], and the 5-methyl substituent provides a handle for further derivatization while maintaining the core hydrogen-bonding pharmacophore essential for ATP-pocket engagement. The compound's commercial availability at 95-97% purity from multiple vendors ensures reproducibility in SAR campaigns.

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